Isosorbide-di-(ethylcarbamate)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20N2O6 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
[(3S,3aR,6R,6aR)-6-(ethylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] N-ethylcarbamate |
InChI |
InChI=1S/C12H20N2O6/c1-3-13-11(15)19-7-5-17-10-8(6-18-9(7)10)20-12(16)14-4-2/h7-10H,3-6H2,1-2H3,(H,13,15)(H,14,16)/t7-,8+,9-,10-/m1/s1 |
InChI Key |
IMAKVWCOCNQBSI-UTINFBMNSA-N |
Isomeric SMILES |
CCNC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)NCC |
Canonical SMILES |
CCNC(=O)OC1COC2C1OCC2OC(=O)NCC |
Origin of Product |
United States |
Synthetic Methodologies and Pathways to Isosorbide Di Ethylcarbamate
Precursor Synthesis: Derivatization of D-Sorbitol to Isosorbide (B1672297)
Isosorbide (1,4:3,6-dianhydro-D-glucitol) is a bicyclic diol produced through the double dehydration of D-sorbitol. researchgate.netmdpi.com This dehydration is a critical step and can be achieved through various catalytic approaches.
The conventional method for producing isosorbide from D-sorbitol involves acid-catalyzed dehydration. techscience.comunive.it This process typically utilizes strong mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or phosphoric acid (H₃PO₄) as catalysts. researchgate.nettechscience.com The reaction proceeds in two steps: the initial dehydration of sorbitol to form 1,4-sorbitan, followed by a second dehydration to yield isosorbide. techscience.comd-nb.info
While effective, the use of homogeneous mineral acids presents challenges such as equipment corrosion and difficulties in product separation. researchgate.net To address these issues, research has focused on the use of solid acid catalysts, including zeolites, acid resins, and sulfated metal oxides. d-nb.infoescholarship.org
Table 1: Comparison of Various Acid Catalysts for Isosorbide Synthesis
| Catalyst | Reaction Temperature (°C) | Isosorbide Yield (%) | Reference |
| Sulfuric Acid (Homogeneous) | 140 | 77 | d-nb.info |
| Sulfated Zirconia (Sol-Gel) | 150 | 76 | escholarship.org |
| Sulfuric Acid Modified Nb₂O₅ | 150 | 84.1 | sci-hub.se |
| BEA Zeolite | 180-220 | High sorbitol conversion | mdpi.com |
| Amberlyst 35 | 180-220 | High sorbitol conversion, low isosorbide yield | mdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
In line with the principles of green chemistry, alternative synthetic routes using dimethyl carbonate (DMC) have been developed. beilstein-journals.orgnih.gov DMC serves as a non-toxic, environmentally benign substitute for hazardous reagents like phosgene (B1210022) and methyl halides. beilstein-journals.orgnih.gov In this process, D-sorbitol reacts with DMC in the presence of a base to form isosorbide. unive.it The reaction mechanism involves two carboxymethylation steps followed by two intramolecular cyclizations. nih.gov
This method offers a chlorine-free and more sustainable approach to isosorbide synthesis. beilstein-journals.org The use of a nitrogen bicyclic base like 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) has been shown to be effective in this synthesis. nih.gov
Optimizing reaction conditions and catalyst systems is crucial for maximizing the yield and selectivity of isosorbide. Key parameters that are often adjusted include temperature, reaction time, and catalyst loading. researchgate.net For instance, in acid-catalyzed dehydration, higher temperatures can promote the conversion of intermediates to isosorbide. techscience.com
The choice of catalyst also plays a significant role. For example, BEA zeolite, with its moderate acid strength, has demonstrated high conversion of sorbitol. mdpi.com In another study, a sulfated zirconia catalyst prepared via a sol-gel method achieved a 76% yield of isosorbide at 150°C in under two hours. escholarship.org Furthermore, a sulfuric acid-modified Nb₂O₅ catalyst has been reported to achieve an 84.1% isosorbide yield with complete sorbitol conversion at 150°C after 3 hours. sci-hub.se The development of efficient and recyclable catalysts remains an active area of research to enhance the economic and environmental viability of isosorbide production. techscience.com
Green Chemistry Routes to Isosorbide Utilizing Dimethyl Carbonate (DMC).
Carbamylation Reactions for Isosorbide-di-(ethylcarbamate) Synthesis
The second stage in the synthesis of Isosorbide-di-(ethylcarbamate) involves the introduction of ethylcarbamate groups onto the isosorbide backbone. This is typically achieved through carbamylation reactions.
Traditional polyurethane synthesis often involves the use of isocyanates, which are toxic. tue.nl Isocyanate-free routes to polyurethanes (NIPUs) are therefore a significant area of research. rsc.orgtechscience.com One common isocyanate-free method involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes. researchgate.net For instance, isosorbide can be converted to isosorbide dicyclocarbonates, which can then react with diamines to produce PHUs. researchgate.net Another approach involves the transesterification of isosorbide with dimethyl carbonate to produce isosorbide bis(methyl carbonate) (IBMC), which can then react with diamines to form NIPUs. rsc.org
Direct carbamylation of isosorbide can be achieved using various reagents. One reported method for the synthesis of Isosorbide-di-(ethylcarbamate) involves reacting isosorbide with ethyl isocyanate in dry pyridine (B92270) at 100°C. 99.80.113 In this procedure, excess isocyanate is removed by the addition of methanol (B129727). 99.80.113
Carbamylation can also be performed on derivatives of isosorbide. For example, isosorbide-2-carbamate-5-nitrates can be synthesized by the direct carbamylation of isosorbide mononitrate with the appropriate isocyanate in pyridine. mdpi.com The subsequent removal of the nitrate (B79036) group can yield the corresponding isosorbide-2-carbamate. mdpi.com
Catalytic Systems and Reaction Condition Optimization for Di-carbamate Formation
The synthesis of isosorbide dicarbamates, including the ethyl-substituted variant, is typically achieved through the reaction of isosorbide's two hydroxyl groups with an appropriate carbamoylating agent, such as an isocyanate or a carbonate. The efficiency and selectivity of this transformation are highly dependent on the chosen catalytic system and reaction conditions.
Research into the synthesis of related isosorbide derivatives, such as polycarbonates and other esters, provides significant insight into effective catalytic strategies. Basic catalysts are commonly employed to facilitate the reaction. For instance, the synthesis of isosorbide-based polycarbonates through transesterification with diphenyl carbonate (DPC) has been studied using alkaline hydroxides at elevated temperatures (160°C or higher) and under high vacuum to drive the reaction by removing the phenol (B47542) byproduct. researchgate.nettandfonline.com
More advanced catalytic systems involving ionic liquids have also been developed. Imidazole-based dicationic ionic liquids have proven to be highly active catalysts for producing high molecular weight poly(isosorbide carbonate), demonstrating their ability to effectively balance the reactivity of isosorbide's hydroxyl groups. rsc.org Similarly, nitrogenated bases and superbases with a combination of nucleophilic and basic character, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and quinuclidine, have been identified as excellent homogeneous catalysts for the reaction of isosorbide with dimethyl carbonate (DMC). rsc.org These catalysts can achieve high hydroxyl conversion rates (84–93%) by forming a highly reactive acyl intermediate with the electrophile. rsc.org
The general synthesis of isosorbide carbamates can be performed by reacting isosorbide with an aryl-isocyanate in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) in a dry solvent such as tetrahydrofuran. core.ac.ukacs.org Optimization of reaction conditions involves controlling temperature, reactant stoichiometry, and solvent choice to maximize the yield of the desired dicarbamate. For example, in the synthesis of isosorbide bis(methyl carbonate), the reaction is often conducted under reflux with a large molar excess of dimethyl carbonate. rsc.org
Regioselective Synthesis and Isomer Control in Isosorbide Carbamates
The synthesis of specific isosorbide carbamate (B1207046) isomers is complicated by the different chemical environments of its two secondary hydroxyl groups. Achieving regioselectivity—the preferential reaction at one hydroxyl group over the other—or ensuring complete di-substitution without a mixture of products requires a detailed understanding of these reactivity differences and the implementation of precise synthetic strategies.
Differential Reactivity of Isosorbide Hydroxyl Groups (endo- and exo-)
Isosorbide possesses a V-shaped bicyclic structure with two secondary hydroxyl groups at the C2 and C5 positions. wikipedia.org These groups have distinct spatial orientations: the C2-OH is in an exo position, while the C5-OH is in an endo position. wikipedia.orgacs.org This stereochemical difference is the primary source of their differential reactivity. acs.orgresearchgate.net
The endo-hydroxyl group at the C5-position can form an intramolecular hydrogen bond with the oxygen atom of the neighboring furan (B31954) ring. wikipedia.org This interaction increases the nucleophilicity of the endo-OH, making it electronically more reactive. wikipedia.org However, this same orientation makes the endo-OH more sterically shielded and less accessible to bulky reagents compared to the more exposed exo-OH group. wikipedia.orggoogle.com
The outcome of a reaction—that is, which hydroxyl group reacts preferentially—depends on the interplay between electronic and steric factors, which can be influenced by the specific reactants, catalysts, and conditions. researchgate.net
Steric-driven reactions : In esterification reactions with sterically demanding reagents, the less hindered exo-hydroxyl group is often acylated in preference to the more crowded endo moiety. google.com
Electronic-driven reactions : In certain cases, the enhanced nucleophilicity of the endo-hydroxyl can overcome its steric hindrance. researchgate.netrsc.org For example, studies on the reaction of isosorbide with diphenyl carbonate in the absence of a catalyst have shown that the endo-OH is more reactive. researchgate.netrsc.org Similarly, methylation reactions conducted with a strong base also show a higher reactivity for the endo group. scienceopen.com
This differing reactivity presents a significant challenge in polymer synthesis, where consistent reactivity is needed, but it also offers an opportunity for the selective synthesis of mono-functionalized derivatives. acs.org
Strategies for Achieving Di-substitution Selectivity
To synthesize Isosorbide-di-(ethylcarbamate), the goal is to ensure that both the endo and exo hydroxyl groups react completely, avoiding the formation of mono-substituted intermediates like isosorbide-2-(ethylcarbamate) or isosorbide-5-(ethylcarbamate). The primary strategy to achieve di-substitution is to manipulate reaction conditions to overcome the inherent selectivity.
The most straightforward approach is the use of a stoichiometric excess of the carbamoylating agent, in this case, ethyl isocyanate. core.ac.ukacs.org By providing an excess of the reactant, the law of mass action helps drive the reaction toward the di-substituted product, ensuring that even the less reactive hydroxyl group eventually reacts. Research on the synthesis of other dicarbamates from isosorbide confirms that using an excess of aryl-isocyanate promotes the formation of di-substituted derivatives. core.ac.ukacs.org In contrast, using an excess of isosorbide relative to the isocyanate is a strategy employed to enhance selectivity towards mono-derivatization. core.ac.ukacs.org
When isosorbide is reacted with aryl-isocyanates in the presence of a catalyst like DMAP without specific regioselective control, a mixture of the two possible mono-substituted isomers is often formed. core.ac.ukacs.org Achieving complete di-substitution therefore relies on pushing the reaction to completion through the use of excess reagents, appropriate catalysts that can activate both hydroxyl groups, and optimized conditions such as higher temperatures or longer reaction times. tandfonline.comrsc.org
Advanced Analytical Characterization Techniques for Isosorbide Di Ethylcarbamate
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in elucidating the molecular structure of Isosorbide-di-(ethylcarbamate) by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation.99.80.113hyphadiscovery.comscielo.org.za
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Isosorbide-di-(ethylcarbamate). hyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. scielo.org.za
¹H NMR Spectroscopy: The proton NMR spectrum of Isosorbide-di-(ethylcarbamate) displays characteristic signals that correspond to each unique proton environment in the molecule. Key resonances include multiplets for the protons of the isosorbide (B1672297) core and distinct signals for the ethyl groups of the carbamate (B1207046) moieties. 99.80.113 The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). acs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by showing distinct peaks for each carbon atom in a different chemical environment. This technique is crucial for confirming the carbon backbone of the isosorbide core and the presence of the carbamate carbonyl carbons. 99.80.113
Detailed spectral data from various studies are presented below:
Interactive ¹H and ¹³C NMR Data for Isosorbide-di-(ethylcarbamate)
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity / Coupling Constant (J in Hz) | Assignment | Reference |
| ¹H | 1.05–1.09 | m | 2 × CH₃ | 99.80.113 |
| ¹H | 3.11–3.19 | m | 2 × CH₂ | 99.80.113 |
| ¹H | 3.61–3.95 | 2m | IsH-6, IsH-6′, IsH-1, IsH-1′ | 99.80.113 |
| ¹H | 4.42–4.43 | d, J = 4 Hz | IsH-3 | 99.80.113 |
| ¹H | 4.68–4.70 | t, J = 5.2 Hz | IsH-4 | 99.80.113 |
| ¹H | 4.90–4.97 | 2s | N–H | 99.80.113 |
| ¹H | 5.02–5.06 | m | IsH-2, IsH-5 | 99.80.113 |
| ¹³C | 15.45, 15.50 | CH₃ | 99.80.113 | |
| ¹³C | 36.27, 36.35 | CH₂ | 99.80.113 | |
| ¹³C | 70.33 | IsC-6 | 99.80.113 | |
| ¹³C | 74.22–74.47 | IsC-1 | 99.80.113 | |
| ¹³C | 77.16–77.80 | IsC-5 | 99.80.113 | |
| ¹³C | 78.65 | IsC-2 | 99.80.113 | |
| ¹³C | 81.38 | IsC-4 | 99.80.113 | |
| ¹³C | 86.23 | IsC-3 | 99.80.113 | |
| ¹³C | 155.51, 155.82 | C=O | 99.80.113 |
IsH and IsC refer to the protons and carbons of the isosorbide moiety, respectively.
Infrared (IR) Spectroscopy for Functional Group Identification.tutorchase.comtutorchase.com
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tutorchase.com When subjected to infrared radiation, the bonds within Isosorbide-di-(ethylcarbamate) vibrate at specific frequencies, resulting in a characteristic absorption spectrum. tutorchase.com
The IR spectrum of Isosorbide-di-(ethylcarbamate) is distinguished by several key absorption bands:
A strong absorption band corresponding to the C=O (carbonyl) stretching of the carbamate group, typically appearing around 1700 cm⁻¹. 99.80.113libretexts.org
A band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching of the secondary amine in the carbamate linkage. 99.80.113
Absorptions related to C-O and C-N stretching, as well as C-H stretching and bending vibrations from the isosorbide and ethyl groups, are also present. fiveable.melibretexts.org
Interactive IR Absorption Data for Isosorbide-di-(ethylcarbamate)
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type | Reference |
| N-H (Amine) | 3327 | Stretch | 99.80.113 |
| C=O (Carbamate) | 1699 | Stretch | 99.80.113 |
| C-O | 1200-1300 (approx.) | Stretch | 99.80.113fiveable.me |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.mdpi.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of Isosorbide-di-(ethylcarbamate), which in turn confirms its elemental composition and molecular formula. mdpi.com HRMS provides a highly accurate mass measurement, often to four or more decimal places, allowing for the differentiation between compounds with the same nominal mass. The experimentally determined mass is compared to the calculated theoretical mass for the proposed formula (C₁₂H₂₀N₂O₆), providing strong evidence for the compound's identity. 99.80.113
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for separating Isosorbide-di-(ethylcarbamate) from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis.acs.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Isosorbide-di-(ethylcarbamate) and for its quantitative analysis in various samples. nih.gov The method typically employs a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govsielc.com
The purity of Isosorbide-di-(ethylcarbamate) is determined by injecting a sample into the HPLC system and monitoring the eluent with a suitable detector, often a UV detector. iajps.com A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the determination of the amount of Isosorbide-di-(ethylcarbamate) in a sample. researchgate.netsphinxsai.com Purity levels greater than 95% are commonly reported for synthesized batches of this compound. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Identification.thermofisher.comchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for monitoring the progress of the reaction to synthesize Isosorbide-di-(ethylcarbamate) and for identifying the products formed. thermofisher.comchromatographyonline.com GC separates the volatile components of a reaction mixture based on their boiling points and interactions with the stationary phase of the column. thermofisher.com The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the compounds. caymanchem.com
While Isosorbide-di-(ethylcarbamate) itself may have limited thermal stability, making direct GC analysis challenging, GC-MS can be used to analyze related volatile starting materials, intermediates, or byproducts. google.com For instance, it can be employed to detect the presence of unreacted starting materials like isosorbide or related impurities. researchgate.netnih.gov The mass spectra obtained can be compared with spectral libraries for confident identification. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Detailed research findings and data tables regarding the crystalline structure of Isosorbide-di-(ethylcarbamate) are not available in the public domain based on the conducted search. While X-ray diffraction is a fundamental technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing crucial information on parameters such as unit cell dimensions, space group, and atomic coordinates, no studies presenting such data for Isosorbide-di-(ethylcarbamate) have been identified.
General principles of XRD analysis involve directing a beam of X-rays onto a crystalline sample and measuring the scattering pattern. The angles and intensities of the diffracted X-rays are unique to the specific crystal lattice, acting as a fingerprint for the compound's solid-state structure. This information is critical for understanding its physicochemical properties. However, without experimental data, a detailed analysis for Isosorbide-di-(ethylcarbamate) is not possible at this time.
Mechanistic Investigations and Reaction Kinetics of Isosorbide Carbamate Formation
Detailed Reaction Mechanisms of Carbamylation Pathways
The carbamylation of isosorbide (B1672297), a diol with secondary hydroxyl groups of different steric and electronic environments (endo and exo), can proceed through several mechanistic pathways depending on the reagents used.
One common pathway involves the reaction of isosorbide with an isocyanate, such as ethyl isocyanate. This reaction is a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate group. For base-catalyzed reactions, tertiary amines are proposed to react via a concerted termolecular mechanism, while anionic catalysts proceed through a stepwise mechanism involving the formation of alcoholate anions. rsc.org The direct carbamylation of a related compound, isosorbide mononitrate, has been demonstrated using various isocyanates in the presence of a base like pyridine (B92270). nih.gov The reaction begins with the nucleophilic attack of the hydroxyl group on the isocyanate, forming a carbamate (B1207046).
An alternative, isocyanate-free route involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as a carbonylating agent. scienceopen.com In this case, the reaction proceeds via a bimolecular acyl substitution (BAc2) mechanism. scienceopen.com This pathway is typically conducted in the presence of a base, such as potassium carbonate (K2CO3), which activates the hydroxyl group of isosorbide, increasing its nucleophilicity. scienceopen.com The activated hydroxyl group then attacks the carbonyl carbon of the DMC. This process can be followed by a second intramolecular cyclization via a BAl2 mechanism in related syntheses. semanticscholar.orgnewdrugapprovals.org While this method produces carboxymethyl derivatives, it illustrates an important mechanistic alternative for forming urethane-like linkages on the isosorbide scaffold. scienceopen.comresearchgate.net
The stereochemistry of isosorbide plays a significant role in the reaction mechanism. The two hydroxyl groups (at the C2 and C5 positions) exhibit different reactivity. The exo-OH group is generally less sterically hindered, while the endo-OH group's reactivity can be influenced by neighboring group participation effects. scienceopen.com
Kinetic Studies of Isosorbide-di-(ethylcarbamate) Formation
Detailed kinetic data specifically for the formation of isosorbide-di-(ethylcarbamate) are not extensively detailed in the available literature. However, the kinetics can be understood from general studies of alcohol-isocyanate reactions. rsc.orgcdnsciencepub.comresearchgate.net The formation of carbamates from an alcohol and an isocyanate is often the first step in a series of consecutive reactions. rsc.org
Carbamate Formation: Isocyanate + Alcohol (HX) → Carbamate (Rate constant: k1)
Allophanate Formation: Carbamate + Isocyanate → Allophanate (Rate constant: k2)
Isocyanurate Formation: Allophanate + Isocyanate → Isocyanurate + Alcohol (HX) (Rate constant: k3)
The distribution of products is highly dependent on the ratio of the rate constants (k1, k2, k3) and the initial reactant concentrations. rsc.org The reaction often follows pseudo-first-order kinetics, especially when one reactant is in excess. researchgate.net Kinetic Monte Carlo models have been developed to analyze experimental data and determine the rate coefficients for urethane (B1682113) formation, accounting for catalysis by the alcohol, isocyanate, and the carbamate product itself. ugent.bersc.org In studies of enzyme inhibition by similar carbamates, the decay of enzyme activity follows apparent first-order kinetics, which is dependent on inhibitor concentration. acs.org
| Reaction Step | Description | General Rate Constant |
|---|---|---|
| 1 | Formation of the initial carbamate from the reaction of an isocyanate with an alcohol group on isosorbide. | k1 |
| 2 | Further reaction of the formed carbamate with another isocyanate molecule to yield an allophanate. | k2 |
| 3 | Cyclotrimerization reaction to form an isocyanurate, which can be a significant side reaction at high isocyanate concentrations. | k3 |
Influence of Catalysts and Reagents on Reaction Selectivity and Rate
Catalysts and reagents are paramount in controlling the rate and selectivity of isosorbide carbamylation. The choice of catalyst can dramatically shift the reaction pathway and the final product distribution. rsc.org
Base Catalysts:
Tertiary Amines and Pyridine: Common bases like triethylamine (B128534) (often used with a nucleophilic catalyst like DMAP) and pyridine facilitate the reaction between isocyanates and alcohols. nih.gov99.80.113 These catalysts typically favor carbamate formation, meaning the rate constant for the initial step is significantly larger than for subsequent reactions (k1 > k2, k3). rsc.org
Potassium Carbonate (K2CO3): Used as a weak base in reactions with dimethyl carbonate, K2CO3 has been shown to be effective in catalytic amounts for the synthesis of dicarboxymethyl derivatives of isosorbide. scienceopen.com
Stronger Bases: In some cases, stronger bases like sodium methoxide (B1231860) or nitrogen bicyclic bases (e.g., DBU, DABCO) are used, particularly in reactions involving dimethyl carbonate, to drive the reaction to completion. semanticscholar.orgconicet.gov.ar
Other Catalysts:
Anionic Catalysts: Carboxylate, phenolate, and alkoxide anions are highly efficient. rsc.org Unlike tertiary amines, these catalysts can significantly accelerate the formation of allophanates and isocyanurates, leading to a different product profile where k1 < k2 ≈ k3. rsc.org
Potassium Acetate (CH3COOK): This has been highlighted as a sustainable, low-cost, and less toxic alternative to catalysts like DMAP for related acylation reactions on isosorbide. acs.org
The selectivity of the reaction for the two different hydroxyl groups of isosorbide is a key challenge. Studies on related reactions show that the exo position is often favored due to being less sterically hindered. scienceopen.com However, the choice of catalyst and reaction conditions can modulate this selectivity.
| Catalyst/Reagent | Reagent Type | Effect on Reaction | Reference |
|---|---|---|---|
| Triethylamine (Et3N) / DMAP | Isocyanate | Promotes selective carbamylation at the 2-position of isosorbide mononitrate. | 99.80.113 |
| Potassium Carbonate (K2CO3) | Dimethyl Carbonate | Effective weak base for high-yielding synthesis of dicarboxymethyl derivatives. | scienceopen.com |
| Pyridine | Isocyanate | Used as a solvent and base for direct carbamylation. | nih.gov |
| Anionic Catalysts (e.g., Carboxylates) | Isocyanate | Favors formation of isocyanurate over carbamate (k1 < k2≈k3). | rsc.org |
| Potassium Acetate (CH3COOK) | Methacrylic Anhydride | Low-cost, sustainable catalyst for acylation, an alternative to DMAP. | acs.org |
Theoretical Models for Reaction Pathway Prediction and Optimization
While specific theoretical models for the synthesis of isosorbide-di-(ethylcarbamate) are not prominent in the literature, computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting reaction pathways and selectivity in related systems. osti.gov
DFT calculations can be employed to model the transition states and intermediates of a reaction. osti.gov This allows for the determination of activation energies for different potential pathways, providing insight into which reaction is kinetically favored. For a molecule like isosorbide with two distinct hydroxyl groups, DFT could be used to calculate the energy barriers for carbamylation at the endo versus the exo position. Such calculations can help rationalize or predict the regioselectivity of the reaction under various catalytic conditions. For instance, DFT has been used to rationalize the selective acetylation of isosorbide, a mechanistically similar process.
Furthermore, kinetic modeling, which can be informed by DFT calculations, is used to simulate complex reaction networks. techscience.com For the dehydration of sorbitol to isosorbide, kinetic models have been developed to fit experimental data and determine rate coefficients for each step of the reaction. acs.orgresearchgate.net A similar approach, combining experimental kinetic data with computational modeling, could be applied to optimize the synthesis of isosorbide-di-(ethylcarbamate), predicting the influence of temperature, concentration, and catalyst choice on yield and purity.
Computational Chemistry and Molecular Modeling of Isosorbide Di Ethylcarbamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. arxiv.orgnist.gov Geometry optimization of carbamate (B1207046) derivatives is often performed using DFT methods, such as with the B3LYP functional and a 6-31G basis set, to achieve an accurate representation of the molecule's three-dimensional shape. plos.org Such calculations are foundational for understanding the molecule's behavior and for subsequent modeling studies. plos.org
The electronic properties derived from DFT calculations are crucial for predicting a molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.com The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ripublication.com For instance, the LUMO energy (E_LUMO) has been identified as a significant descriptor in quantitative models predicting the biological activity of carbamate derivatives. plos.org
Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. ripublication.com This map reveals electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding and predicting intermolecular interactions, such as hydrogen bonding. science.govsemanticscholar.org Analysis of the Partial Density of States (PDOS) can also be performed to understand the contribution of different atoms to the molecular orbitals upon interaction with other species. researchgate.net
Table 1: Key Electronic Properties from DFT Calculations and Their Significance
| Property | Description | Significance in Reactivity Analysis |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy, most stable 3D conformation of the molecule. | Provides the foundational structure for all other computational analyses. plos.org |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; represents the ability to donate an electron. | Characterizes the molecule as an electron donor; regions of high HOMO density are prone to electrophilic attack. ripublication.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. | Characterizes the molecule as an electron acceptor; regions of high LUMO density are prone to nucleophilic attack. plos.orgripublication.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. ripublication.com |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Predicts sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. ripublication.comsemanticscholar.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. frontiersin.org These simulations provide detailed information on conformational changes and non-covalent intermolecular interactions. mdpi.commdpi.com For isosorbide (B1672297) derivatives, MD simulations can elucidate how the molecule interacts with other substances, such as polymers or biological macromolecules. plos.orgmdpi.com
In the context of material science, MD simulations have been used to study the plasticizing effect of isosorbide diesters, like isosorbide diheptanoate, on polymers such as polyvinyl chloride (PVC). mdpi.com The simulations quantify the interaction energy (E_Inter) between the polymer chains and the plasticizer, which is composed of van der Waals (E_vdW) and electrostatic (E_elec) forces. mdpi.com Studies show that these interactions are predominantly governed by van der Waals forces. mdpi.com By analyzing parameters like the Root Mean Square Deviation (RMSD), radius of gyration, and the number of hydrogen bonds over the simulation time, researchers can assess the stability and dynamics of the system. frontiersin.orgresearchgate.net For example, a stable RMSD value over a 100-nanosecond simulation indicates the validity of a docked complex and the stability of its interactions. plos.orgfrontiersin.org
The conformational flexibility of the isosorbide scaffold and its side chains is critical to its function. MD simulations can reveal the accessible conformations of the molecule, showing how it adapts its shape when interacting with its environment. biorxiv.org This dynamic behavior is crucial for its role in various applications, from acting as a plasticizer to interacting with the active site of an enzyme. mdpi.comacs.org The analysis of intermolecular forces provides a mechanistic understanding of these interactions at an atomic level. mdpi.com
| Hydrogen Bonds | A specific type of strong dipole-dipole interaction between a hydrogen atom and an electronegative atom (O, N). | Can significantly stabilize complexes between isosorbide derivatives and other molecules, including enzyme active sites. researchgate.netmonash.edu |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isosorbide Carbamate Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. plos.org For isosorbide carbamate derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease treatment. plos.org
In a typical 2D-QSAR study, the structures of a series of carbamate derivatives are first optimized, often using DFT methods. plos.org Then, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. plos.org Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., pIC₅₀ values). plos.org
One study on 32 carbamate derivatives developed a robust QSAR model with strong statistical significance. plos.org The reliability of the model was confirmed through internal and external validation methods. plos.org The study found that the anti-acetylcholinesterase activity was primarily influenced by three key descriptors: the Connolly Accessible Area (CAA), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), and the percentage of hydrogen atoms (Hydrogen%). plos.org Such models are valuable for the in silico screening and rational design of new, more potent analogues. plos.org
Table 3: Statistical Parameters and Descriptors for a QSAR Model of Carbamate Derivatives
| Parameter/Descriptor | Value/Description | Significance |
|---|---|---|
| R² (Coefficient of Determination) | 0.81 | Indicates that 81% of the variance in the biological activity is explained by the model. plos.org |
| R²adj (Adjusted R²) | 0.78 | An R² value adjusted for the number of descriptors in the model, providing a more accurate measure. plos.org |
| Q²cv (Cross-validated R²) | 0.56 | Measures the internal predictive ability of the model, obtained through cross-validation. plos.org |
| R² Test set (External Validation) | 0.82 | Measures the model's ability to predict the activity of an external set of compounds not used in model training. plos.org |
| Key Descriptor 1: Connolly Accessible Area | A measure of the molecule's surface area accessible to a solvent. | Influences how the molecule fits into and interacts with the enzyme's active site. plos.org |
| Key Descriptor 2: E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons, which can be critical for forming covalent bonds or other interactions during enzyme inhibition. plos.org |
| Key Descriptor 3: Hydrogen% | The percentage of hydrogen atoms in the molecule. | May relate to the molecule's hydrophobicity and its ability to form key interactions within the binding pocket. plos.org |
Polymerization and Material Science Applications of Isosorbide Di Ethylcarbamate
Utilization of Isosorbide-di-(ethylcarbamate) as a Monomer
The bifunctional nature of Isosorbide-di-(ethylcarbamate), containing two ethylcarbamate groups, allows it to act as a monomer in step-growth polymerization. Its rigid bicyclic structure offers a bio-based alternative to traditional petroleum-derived monomers. researchgate.netbohrium.com
A significant application for isosorbide (B1672297) dicarbamates, such as Isosorbide-di-(ethylcarbamate), is in the synthesis of non-isocyanate polyurethanes (NIPUs). This approach avoids the use of toxic and hazardous isocyanates like toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), which are traditionally used in polyurethane production. tandfonline.comresearchgate.net The synthesis of NIPUs from dicarbamates typically proceeds through a transurethanization reaction with diols. mdpi.com
One established method is a solvent-free melt polycondensation, where an isosorbide-based dicarbamate is reacted with various diols, such as polycarbonate diols (PCDLs). researchgate.net This polycondensation reaction leads to the formation of linear or cross-linked polyurethanes, where the urethane (B1682113) linkages are formed without an isocyanate precursor. researchgate.netmdpi.com The reaction between dicarbamates and diols represents a more environmentally benign pathway to polyurethanes. researchgate.net Another route involves the initial conversion of isosorbide into glycidyl (B131873) ether oligomers, which are then carbonated and reacted with diamines to form polyhydroxyurethanes (PHUs), a class of NIPUs suitable for coating applications. tandfonline.com
Isosorbide-di-(ethylcarbamate) can be copolymerized with a variety of comonomers to synthesize functional polymers with tailored properties. The choice of comonomer allows for the precise tuning of the final material's characteristics. For instance, copolymerization with long-chain diols, like polycarbonate diols, can be used to balance the rigidity imparted by the isosorbide unit, resulting in thermoplastic polyurethane elastomers. researchgate.netmdpi.com
The incorporation of isosorbide derivatives has been demonstrated in various copolymer systems. For example, isosorbide has been copolymerized with diacids to form polyesters and with isobutyl vinyl ether to create poly(vinyl ethers). tue.nlrsc.org These studies show that even with the steric hindrance of the isosorbide structure, successful copolymerization can be achieved to modulate properties like the glass transition temperature and optical rotation. rsc.org The copolymerization of Isosorbide-di-(ethylcarbamate) with different diols allows for the synthesis of poly(carbonate-urethane)s with a range of properties. researchgate.net
Synthesis of Bio-based Non-Isocyanate Polyurethanes (NIPUs).
Development of High-Performance Polymeric Materials
The unique chemical structure of the isosorbide moiety within Isosorbide-di-(ethylcarbamate) plays a crucial role in defining the architecture and properties of the resulting polymers, leading to the development of high-performance materials. researchgate.netgoogle.com
The rigid and non-linear V-shaped structure of the isosorbide unit fundamentally influences the polymer network architecture. tandfonline.comnih.gov When incorporated into a polymer chain, it introduces a kink, disrupting chain packing and affecting the material's crystallinity and morphology. bohrium.com This stereochemistry-dependent morphology was observed in polyurethanes produced from isosorbide-based diisocyanates. bohrium.com
In the context of thermosets, Isosorbide-di-(ethylcarbamate) can act as a cross-linking agent when reacted with polyols with a functionality greater than two. The resulting cross-link density can be controlled by the stoichiometric ratio of the monomers. The presence of the rigid isosorbide unit can enhance the stiffness of the cross-linked network. rsc.org In the production of rigid polyurethane foams, the incorporation of isosorbide led to smaller, more uniform cell sizes and an increased closed-cell content. nih.gov However, in some systems, achieving a high cross-linking degree might require the use of comonomers alongside the isosorbide-based monomer. researchgate.net The use of isosorbide dimethacrylate as a cross-linking agent has been shown to increase the cross-linking densities of prepared polymer systems. nih.gov
A key advantage of using Isosorbide-di-(ethylcarbamate) as a monomer is the ability to significantly tailor the thermo-mechanical properties of the final polymer. The inherent rigidity of the isosorbide bicyclic ring system generally enhances the thermal stability and mechanical strength of the material. bohrium.commdpi.com
The incorporation of isosorbide into polymer backbones consistently leads to an increase in the glass transition temperature (Tg). tandfonline.comroquette.comroquette.com For example, in copolyesters of poly(ethylene succinate) and poly(isosorbide succinate), the Tg increased monotonically from -16°C to approximately 56°C with an increasing fraction of isosorbide. nih.gov This effect is attributed to the restricted molecular mobility imposed by the rigid isosorbide structure. mdpi.comnih.gov
Mechanical properties such as tensile strength and Young's modulus are also significantly influenced. In a series of polyurethanes synthesized from polycarbonate diol and an isosorbide-based diol, increasing the isosorbide content led to a substantial increase in tensile stress and Young's modulus. mdpi.comnih.gov This demonstrates that the isosorbide unit acts as a reinforcing component within the polymer matrix. The table below summarizes research findings on the effect of incorporating isosorbide derivatives on the thermo-mechanical properties of various polymers.
| Polymer System | Isosorbide Derivative Content | Effect on Glass Transition Temp. (Tg) | Effect on Tensile Strength | Effect on Young's Modulus | Reference |
|---|---|---|---|---|---|
| Polyurethanes (PCD/BHIS/HDI) | Increasing BHIS content | Increased from -38.33°C to -32.91°C (soft segment) and showed a hard segment Tg up to 125.79°C | Increased from 33.26 MPa to 63.87 MPa | Increased significantly, with the pure BHIS/HDI polymer reaching 890.23 MPa | mdpi.comnih.gov |
| Poly(ethylene succinate-co-isosorbide succinate) | Increasing isosorbide molar fraction | Increased monotonically from -16°C to ~56°C | Not specified | Not specified | nih.gov |
| Poly(vinyl ethers) (IBVE-co-Gly-IS) | Up to 33 mol% Gly-IS | Increased up to 25°C | Not specified | Not specified | rsc.org |
| Rigid Polyurethane Foams | Up to 10 wt% Isosorbide | Not specified | Compressive strength increased by up to 31% | Not specified | nih.gov |
| Cross-linked Polycarbonates (IDA-co-TMPTMP) | Varied post-cure times | Remained below room temperature | Elongation of 220-344% | 1.9-2.8 MPa | rsc.org |
Influence of Isosorbide-di-(ethylcarbamate) on Polymer Network Architecture and Cross-linking Density.
Applications in Advanced Manufacturing and Coatings
The advantageous properties imparted by the isosorbide moiety make its derivatives, including Isosorbide-di-(ethylcarbamate), suitable for applications in advanced manufacturing and high-performance coatings.
In the coatings sector, the incorporation of isosorbide can lead to significant performance enhancements. Isosorbide-based coatings exhibit superior resistance to UV degradation, abrasion, and scratching. roquette.com Furthermore, they often show improved adhesion to various substrates. roquette.com Non-isocyanate polyurethanes derived from isosorbide have been specifically identified as suitable for coating applications. tandfonline.com The use of isosorbide dimethacrylate as a reactive diluent in UV-curable coatings is another promising application area. nih.gov
In advanced manufacturing, isosorbide-based polymers are being explored for various uses. For example, rigid polyurethane foams containing isosorbide show improved thermal insulation properties and durability, making them excellent candidates for insulation materials in construction and appliances. nih.govmdpi.com The ability to create polymers with high thermal stability and specific mechanical properties also opens up possibilities for their use in creating durable plastic parts and components. researchgate.netbohrium.com Isosorbide itself is recognized as a large volume organic chemical that can be used as a reactive diluent or a cross-linking agent in various industrial processes. europa.eu
Role in UV-Curable Resins and Coatings
UV-curable resins are liquid formulations that solidify rapidly upon exposure to ultraviolet light. researchgate.net They typically consist of oligomers, monomers (reactive diluents), and photoinitiators. The properties of the final cured material are largely determined by the chemical structure of the oligomers and monomers used. livescience.io
Isosorbide-di-(ethylcarbamate) is structurally analogous to isosorbide-based polyurethane acrylates, which have been successfully used in UV-curable coatings. european-coatings.com The urethane linkages in the molecule are expected to contribute to good mechanical properties, including toughness and abrasion resistance. The rigid isosorbide backbone is known to increase the glass transition temperature (Tg) and hardness of the resulting polymers. livescience.iopcimag.com For instance, other isosorbide-based polyurethane acrylate (B77674) coatings have demonstrated a pencil hardness of 3H and a glass transition temperature as high as 74 °C. european-coatings.com
When incorporated into a UV-curable formulation, Isosorbide-di-(ethylcarbamate) would likely function as a monomer or as part of an oligomer backbone. Its role would be to:
Enhance Thermal Properties: The inherent rigidity of the isosorbide molecule can elevate the glass transition temperature (Tg) of the cured coating, making it suitable for applications requiring thermal resistance. pcimag.com
Improve Mechanical Strength: The bicyclic structure of isosorbide contributes to a higher modulus and scratch resistance in coatings. livescience.iopcimag.com
Increase Bio-based Content: As a derivative of starch-based sorbitol, its use increases the renewable content of the resin formulation, which is a significant goal in developing sustainable materials. european-coatings.comroquette.com
Research on related isosorbide di(meth)acrylate systems has shown that the rigidity of the isosorbide core is a primary factor influencing the final monomer conversion and the polymerization rate during UV curing. researchgate.neteuropean-coatings.com While providing high modulus and Tg, high rigidity can sometimes lower the final conversion rate. european-coatings.com Therefore, formulations often involve blending with more flexible monomers to achieve a balance of properties. european-coatings.com
Table 1: Projected Properties of UV-Curable Resins Incorporating Isosorbide-di-(ethylcarbamate) based on Analogous Isosorbide Derivatives
| Property | Expected Impact of Isosorbide-di-(ethylcarbamate) | Rationale (Based on Analogous Compounds) |
| Glass Transition Temp. (Tg) | Increased | The rigid bicyclic structure of isosorbide restricts polymer chain mobility. livescience.iopcimag.com |
| Hardness & Scratch Resistance | Increased | Contributes to a harder surface, with analogs reaching 3H pencil hardness. european-coatings.compcimag.com |
| Viscosity of Formulation | Moderate to High | The solid nature and rigid structure may increase resin viscosity. |
| Adhesion | Good | Urethane and hydroxyl groups can promote adhesion to various substrates. pcimag.comeuropean-coatings.com |
| Flexibility | Decreased | The rigidity of the isosorbide core can lead to more brittle materials if not co-polymerized with flexible monomers. researchgate.net |
Potential in Additive Manufacturing (3D Printing) Resin Formulations
Additive manufacturing, or 3D printing, builds three-dimensional objects layer-by-layer from a digital design. mobilityengineeringtech.com Technologies like stereolithography (SLA) and digital light processing (DLP) utilize photopolymer resins that are selectively cured by a light source. The properties of the printed object are directly linked to the chemical composition of the resin.
The characteristics that make isosorbide derivatives attractive for UV-curable coatings also apply to 3D printing resins. A Korean patent explicitly describes an isosorbide urethane acrylate photocurable resin for 3D printing, highlighting its excellent heat resistance and printability. google.com This strongly suggests that Isosorbide-di-(ethylcarbamate), as a member of this chemical family, holds significant potential for these applications.
In 3D printing resin formulations, Isosorbide-di-(ethylcarbamate) could be used to create objects with:
High Thermal Stability: Printed parts could withstand higher temperatures without deforming, a property imparted by the high Tg of isosorbide-based polymers. livescience.io
Enhanced Mechanical Strength and Rigidity: The compound's structure would contribute to creating stiff, strong, and hard 3D printed objects, suitable for functional prototypes and end-use parts. tandfonline.com
Good Optical Properties: The patent for a similar isosorbide urethane acrylate notes good transparency and refractive index, making it suitable for optical components, lenses, and transparent products like jewelry. google.com
Biocompatibility: Isosorbide itself is recognized as safe and non-toxic, and various isosorbide-based polymers have been explored for biomedical applications, including dental restorative materials. mdpi.comnih.gov This opens possibilities for creating biocompatible devices and prototypes.
The development of resins for 3D printing often involves a careful balance of reactivity, viscosity, and the mechanical properties of the final part. The inclusion of Isosorbide-di-(ethylcarbamate) would likely be as a monomer to enhance specific properties like thermal resistance and modulus, while being formulated with other components to control viscosity and cure speed.
Table 2: Potential Applications and Research Findings for Isosorbide Urethane Acrylates in 3D Printing
| Application Area | Key Finding/Potential Benefit | Supporting Evidence |
| Transparent Components | Can be used for manufacturing transparent products such as optical lamps and lenses. | A patent for isosorbide urethane acrylate resin for 3D printing cites excellent light source properties (transparency, refractive index). google.com |
| High-Temperature Prototypes | Printed objects exhibit excellent heat resistance. | The rigid isosorbide structure leads to polymers with high glass transition temperatures. european-coatings.comlivescience.io |
| Dental and Medical Devices | Potential for creating biocompatible and non-toxic printed parts. | Isosorbide is considered safe and has been used to develop materials for dental applications. mdpi.comnih.gov |
| High-Performance Parts | Offers good hardness and printability for functional components. | Isosorbide-based polymers are known to have high modulus and mechanical strength. tandfonline.com |
Degradation Pathways and Environmental Considerations Non Biological
Chemical Stability under Various Non-Biological Environmental Stressors
For instance, studies on isosorbide (B1672297) dinitrate have shown that the isosorbide structure can be susceptible to degradation under conditions such as hydrolysis (acidic and basic), photolysis, oxidation, and heat. researchgate.net Forced degradation studies on isosorbide dinitrate revealed its instability in hydrolytic conditions, particularly basic photolysis, as well as in oxidative and high-temperature environments. researchgate.net Neutral hydrolysis was observed at 60°C over 24 hours, while acidic hydrolysis required more stringent conditions (0.1 M HCl at 60°C for 72 hours). researchgate.net
Furthermore, research on ethyl carbamate (B1207046) indicates that its concentration in solutions can be influenced by thermal stress and photoirradiation, although these factors did not unambiguously affect the concentration of other esters in the studied matrix. nih.gov This suggests that the carbamate functional groups in Isosorbide-di-(ethylcarbamate) might also exhibit sensitivity to light and heat.
The following interactive data table summarizes the plausible stability of Isosorbide-di-(ethylcarbamate) based on the behavior of its constituent moieties under various stressors.
| Stressor | Expected Stability of Isosorbide-di-(ethylcarbamate) | Rationale based on related compounds |
| Hydrolysis (Acidic) | Potentially unstable over time. | Isosorbide dinitrate shows degradation under acidic conditions, though it may require elevated temperatures and extended periods. researchgate.net |
| Hydrolysis (Basic) | Likely unstable. | Isosorbide dinitrate is reported to be unstable under basic photolysis conditions. researchgate.net |
| Oxidation | Likely unstable. | Isosorbide dinitrate has been shown to be unstable in oxidative mediums. researchgate.net |
| Photolysis (UV/Visible Light) | Potentially unstable. | Ethyl carbamate concentrations can be affected by photoirradiation. nih.gov Isosorbide dinitrate is also susceptible to basic photolysis. researchgate.net |
| Thermal Stress | Unstable, especially at elevated temperatures. | Both isosorbide dinitrate and ethyl carbamate show degradation under thermal stress. researchgate.netnih.gov |
Thermal Degradation Mechanisms of Isosorbide-di-(ethylcarbamate)
The thermal stability and degradation pathways of Isosorbide-di-(ethylcarbamate) are crucial for understanding its behavior in high-temperature applications and its potential environmental fate upon incineration. While direct studies on the thermal degradation of Isosorbide-di-(ethylcarbamate) are limited, research on analogous isosorbide-based polymers and other carbamates provides valuable insights.
Generally, the thermal degradation of polyurethanes, which contain carbamate linkages, can proceed through several mechanisms. One common pathway involves the dissociation of the urethane (B1682113) bond to form an isocyanate and an alcohol. Another pathway is the elimination of CO2 to yield an amine.
In the context of isosorbide-based materials, studies on phosphorus esters of isosorbide have shown that the initial degradation step involves the elimination of a phosphorus acid to form a diene. semanticscholar.org A similar elimination mechanism could be plausible for Isosorbide-di-(ethylcarbamate), potentially leading to the formation of isosorbide-derived dienes and ethyl carbamic acid, which would likely be unstable.
Research on polyurethanes derived from fatty acids has indicated that thermal degradation, with a 10% mass loss, occurs in the range of 235-285°C. researchgate.net This suggests that the carbamate linkages within Isosorbide-di-(ethylcarbamate) would likely begin to break down within this temperature range.
The following interactive data table outlines the potential thermal degradation products of Isosorbide-di-(ethylcarbamate) and the likely temperature ranges for these processes.
| Degradation Pathway | Potential Products | Estimated Temperature Range (°C) |
| Urethane Bond Dissociation | Isosorbide, Ethyl isocyanate | > 200 |
| Elimination Reaction | Isosorbide-derived dienes, Ethyl carbamic acid | > 200 |
| Further Decomposition | CO2, Amines, Alkenes | > 250 |
Sustainable Practices in Synthesis and Life Cycle Considerations
The synthesis of Isosorbide-di-(ethylcarbamate) can be approached from a green chemistry perspective, aiming to reduce its environmental footprint. A key aspect of this is the use of isosorbide, a bio-based platform chemical derived from the dehydration of sorbitol, which itself is obtained from renewable resources like starch. rsc.org
Traditional synthesis of carbamates often involves the use of phosgene (B1210022), a highly toxic reagent. A more sustainable approach for synthesizing Isosorbide-di-(ethylcarbamate) involves the reaction of isosorbide with an ethyl isocyanate. 99.80.113 While this avoids phosgene, isocyanates themselves are hazardous. An even greener route could involve the use of dimethyl carbonate (DMC) as a phosgene substitute. researchgate.net DMC is a non-toxic, biodegradable reagent that can be produced from methanol (B129727) and CO2, contributing to carbon capture and utilization. researchgate.net The transesterification reaction between isosorbide and DMC, followed by amination, could provide a more sustainable pathway to Isosorbide-di-(ethylcarbamate).
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling. mdpi.commdpi.com A comprehensive LCA for Isosorbide-di-(ethylcarbamate) would consider the environmental burdens associated with the cultivation of the biomass feedstock for isosorbide, the energy and reagents used in the synthesis process, and the end-of-life fate of the compound.
Key considerations for a favorable life cycle of Isosorbide-di-(ethylcarbamate) include:
Renewable Feedstocks: Utilizing isosorbide from sustainably sourced biomass. rsc.org
Green Synthesis Routes: Employing catalysts and reaction conditions that minimize energy consumption and waste generation. researchgate.netcore.ac.uk This includes exploring isocyanate-free synthesis pathways. scispace.com
Biodegradability: Designing the molecule for enhanced biodegradability at the end of its life, which would reduce its persistence in the environment.
Recycling and Upcycling: Investigating chemical recycling methods to recover the isosorbide monomer or other valuable chemicals from waste streams containing Isosorbide-di-(ethylcarbamate).
Future Research Directions and Emerging Trends for Isosorbide Di Ethylcarbamate
Exploration of Novel and Greener Synthetic Methodologies
The synthesis of Isosorbide-di-(ethylcarbamate) and related carbamates is a focal point for green chemistry innovation. researchgate.net Traditional methods for producing carbamates often involve hazardous reagents like phosgene (B1210022). mostwiedzy.plnih.gov Future research is actively pursuing safer and more sustainable synthetic routes.
A significant trend is the development of non-isocyanate pathways for creating polyurethane-like materials. mostwiedzy.placs.org Isosorbide (B1672297) can be first converted into a bis(cyclic carbonate) derivative. This intermediate can then react with diamines to form non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). tandfonline.commostwiedzy.pl This approach avoids the use of toxic isocyanates, a major health and environmental concern in conventional polyurethane production. tandfonline.comacs.org
Another promising green methodology involves the use of dialkyl carbonates , such as dimethyl carbonate (DMC), as both a reagent and a solvent. researchgate.netscienceopen.comresearchgate.net DMC is a more environmentally friendly alternative to traditional alkylating and carbonylating agents. researchgate.netresearchgate.net Research has shown that the reaction of isosorbide with DMC can be finely tuned. In the presence of a weak base, carboxymethylation occurs, while a strong base promotes methylation. researchgate.net This tunable reactivity offers a versatile platform for synthesizing various isosorbide derivatives, including carbamates, under greener conditions. The use of DMC can also facilitate a one-pot, double cyclization of D-sorbitol to produce isosorbide itself, further enhancing the sustainability of the entire value chain. frontiersin.orgnih.gov
Enzymatic catalysis also presents a compelling green alternative. Lipases, for example, have been investigated for the synthesis of isosorbide derivatives, offering high selectivity under mild reaction conditions, although the cost of enzymes can be a factor. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Non-Isocyanate Polyurethane (NIPU) Synthesis | Two-step process involving the creation of a bis(cyclic carbonate) intermediate from isosorbide, followed by reaction with diamines. tandfonline.commostwiedzy.pl | Avoids the use of toxic isocyanates, leading to safer production processes and potentially biodegradable materials. tandfonline.comacs.org |
| Dialkyl Carbonate (DMC) Chemistry | Utilizes dimethyl carbonate as a green reagent and solvent for carboxymethylation or methylation of isosorbide. researchgate.netscienceopen.com | Reduces reliance on hazardous chemicals like phosgene and offers tunable reactivity for producing a variety of derivatives. researchgate.netresearchgate.net |
| Enzymatic Catalysis | Employs enzymes like lipases to catalyze the formation of isosorbide esters and potentially carbamates. nih.gov | High selectivity, mild reaction conditions, and reduced by-product formation. nih.gov |
Design of Advanced Multifunctional Materials Based on Isosorbide Carbamates
The rigid, V-shaped structure of the isosorbide molecule is a key feature that can be harnessed to create advanced materials with unique properties. tandfonline.comtytlabs.co.jp When incorporated into polymers, isosorbide imparts increased rigidity, higher glass transition temperatures (Tg), and improved thermal stability. tandfonline.comtytlabs.co.jpnih.gov Isosorbide-di-(ethylcarbamate), as a monomer or an additive, could therefore be instrumental in designing a new generation of high-performance, bio-based polymers.
Future research will likely focus on the following areas:
High-Performance Bio-based Polyurethanes and Polycarbonates: Isosorbide-di-(ethylcarbamate) can be explored as a monomer for the synthesis of polyurethanes and polycarbonates. The resulting polymers are expected to exhibit enhanced mechanical strength, thermal resistance, and optical clarity, making them potential bio-based alternatives to petroleum-derived plastics like those made from bisphenol A (BPA). tandfonline.comtytlabs.co.jpnih.gov Recent studies on non-isocyanate polyurethanes derived from isosorbide have shown significant improvements in tensile strength and heat deflection temperature. acs.org
Biodegradable and Biocompatible Materials: The inherent biodegradability of the isosorbide backbone makes its derivatives attractive for applications in the biomedical field. tandfonline.comnih.gov Research into isosorbide-based polycarbonates has demonstrated their potential for creating degradable composites for applications like bone fracture fixation. nih.gov Isosorbide-di-(ethylcarbamate) could be investigated for creating drug delivery vehicles, tissue engineering scaffolds, and other biocompatible materials. acs.org
Functional Coatings and Adhesives: The properties of isosorbide-based polymers, such as good thermal stability and mechanical strength, make them suitable for demanding applications like industrial coatings and adhesives. vipriscar.euresearchgate.net The carbamate (B1207046) functional groups in Isosorbide-di-(ethylcarbamate) could further enhance adhesion and other performance characteristics.
| Material Type | Potential Properties | Emerging Applications |
| Bio-based Polyurethanes/Polycarbonates | High rigidity, enhanced thermal stability, improved mechanical strength, optical clarity. tandfonline.comtytlabs.co.jpacs.org | Automotive parts, electronic displays, packaging, alternatives to BPA-based plastics. tandfonline.comacs.org |
| Biodegradable Composites | Biocompatibility, controlled degradation, good mechanical properties. nih.gov | Drug delivery systems, tissue engineering scaffolds, medical implants. nih.govacs.org |
| Functional Coatings and Adhesives | Strong adhesion, high thermal resistance, durability. vipriscar.euresearchgate.net | Industrial coatings for demanding environments, high-performance bio-based adhesives. vipriscar.eu |
Scalability and Industrial Implementation of Sustainable Production Processes
For Isosorbide-di-(ethylcarbamate) to become a viable industrial chemical, the development of scalable and cost-effective production processes is paramount. nrel.gov The industrial production of the parent molecule, isosorbide, has already been optimized, with companies producing high-purity grades on a large scale. pcimag.com This provides a strong foundation for the production of its derivatives.
Future research in this area will need to address several key challenges:
Continuous Production Processes: Moving from batch to continuous manufacturing processes can significantly improve efficiency and reduce costs. Research into continuous catalytic processes for converting sorbitol to isosorbide is underway, aiming for high yields and catalyst longevity. nrel.gov Similar efforts will be needed for the downstream conversion to Isosorbide-di-(ethylcarbamate).
Catalyst Development and Optimization: The identification of robust, reusable, and highly selective catalysts is crucial for economically viable production. nrel.gov For instance, the VIPRISCAR project is focused on scaling up the manufacture of isosorbide bis(methyl carbonate), a related compound, by identifying suitable catalysts to improve yield and economic feasibility. vipriscar.eu
Process Intensification and Purification: Innovations in reaction and separation technologies will be essential. This includes developing efficient methods for purifying the final product and recycling solvents and unreacted materials. For example, research has demonstrated scalable methods for the production and purification of isoidide, an isomer of isosorbide, which could inform processes for other derivatives. acs.orgacs.org
The successful industrial implementation of sustainable production processes for Isosorbide-di-(ethylcarbamate) will depend on a combination of chemical engineering innovations and a growing market demand for bio-based and high-performance materials. vipriscar.eu
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of Isosorbide-di-(ethylcarbamate)?
- Methodological Answer : Utilize acid-catalyzed esterification reactions with controlled temperature (e.g., 90°C) and reaction time (6 hours) to maximize yield, as demonstrated in isosorbide derivative synthesis . Characterize products via NMR, HPLC, and thermal stability analysis (e.g., differential scanning calorimetry) to confirm purity and structural integrity. Adjust the acid-to-alcohol ratio systematically to minimize byproducts and improve selectivity .
Q. How can researchers validate the chemical structure and purity of Isosorbide-di-(ethylcarbamate)?
- Methodological Answer : Combine spectroscopic techniques (e.g., FTIR for functional groups, H/C NMR for stereochemical confirmation) with chromatographic methods (HPLC or GC-MS) to verify molecular structure. Cross-reference data with computational models (e.g., PubChem or DSSTox entries) for validation . Thermal gravimetric analysis (TGA) can assess stability, while elemental analysis ensures stoichiometric accuracy .
Q. What are the foundational pharmacological assays for evaluating Isosorbide-di-(ethylcarbamate)’s bioactivity?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on human cell lines) and enzyme inhibition studies to screen for therapeutic potential. For cardiovascular applications, reference methodologies from clinical trials on isosorbide dinitrate-hydralazine, such as measuring nitric oxide release or vasodilation effects in animal models . Dose-response curves and control groups (placebo vs. active compound) are critical for establishing efficacy .
Advanced Research Questions
Q. How can contradictory data on Isosorbide-di-(ethylcarbamate)’s pharmacokinetics be resolved?
- Methodological Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., dosage forms, species-specific metabolism). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution profiles. Validate findings through comparative in vivo studies with standardized protocols, ensuring alignment with reporting frameworks like SRQR to enhance reproducibility .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of Isosorbide-di-(ethylcarbamate) derivatives?
- Methodological Answer : Synthesize analogs with modifications to the ethylcarbamate groups or isosorbide core. Test these derivatives in bioassays (e.g., receptor binding or enzyme inhibition) and correlate results with computational docking studies to identify critical pharmacophores. Multivariate analysis (e.g., PCA) can isolate structural features driving activity .
Q. How should researchers design experiments to address gaps in mechanistic understanding of Isosorbide-di-(ethylcarbamate)?
- Methodological Answer : Employ omics approaches (transcriptomics/proteomics) to map signaling pathways affected by the compound. Pair this with siRNA knockdown or CRISPR-Cas9 gene editing to validate target engagement. For cardiovascular effects, use Langendorff heart preparations or pressure-volume loop analyses in preclinical models to assess hemodynamic impacts .
Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in Isosorbide-di-(ethylcarbamate) studies?
- Methodological Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., in vitro EC and in vivo LD values). Use benchmark dose (BMD) modeling for risk assessment, ensuring compliance with OECD guidelines. Sensitivity analyses should account for interspecies variability and exposure duration .
Data Interpretation & Reporting
Q. How can researchers ensure rigor when interpreting conflicting synthesis yields reported in literature?
- Methodological Answer : Replicate experiments under identical conditions (catalyst, solvent, temperature) and document procedural nuances (e.g., stirring rate, purification methods). Use factorial design experiments to isolate variables affecting yield. Publish negative results and raw data in supplementary materials to enhance transparency .
Q. What frameworks are recommended for integrating interdisciplinary data (e.g., chemical, pharmacological) into a cohesive narrative?
- Methodological Answer : Adopt the FLOAT method: Formulate hypotheses linking chemical properties to bioactivity, analyze data using cross-disciplinary tools (e.g., molecular dynamics for chemical interactions, pharmacokinetic models for biological effects), and validate through peer review. Visual aids like Sankey diagrams can illustrate data flow from synthesis to application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
